

LY320135 IUPAC name and CAS number 176977-56-3

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: LY320135

Cat. No.: B1675668

Get Quote

In-Depth Technical Guide: LY320135

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

Identifier	Value
IUPAC Name	4-[6-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carbonyl]benzonitrile[1]
CAS Number	176977-56-3
Molecular Formula	C24H17NO4[1]
Molecular Weight	383.40 g/mol [1]

Introduction

LY320135 is a potent and selective antagonist of the Cannabinoid Receptor 1 (CB1), developed by Eli Lilly and Company.[2] It belongs to the benzofuran class of compounds. This document provides a comprehensive technical overview of **LY320135**, including its pharmacological properties, experimental data, and relevant methodologies for research and development professionals. While detailed synthesis protocols for **LY320135** are not readily available in the public domain, this guide consolidates the existing scientific literature to facilitate further investigation and application of this compound.

Physicochemical Properties

Property	Value	Source
Physical State	Crystalline solid	Assumed from similar compounds
Solubility	Soluble in DMSO and ethanol	Assumed from experimental use

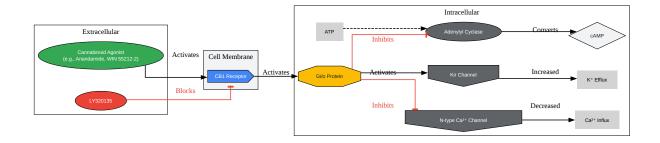
Pharmacological Data Receptor Binding Affinity

LY320135 exhibits high selectivity for the CB1 receptor over the CB2 receptor. The binding affinities, expressed as inhibition constants (Ki), are summarized below.

Receptor	Cell Line/Tissue	Radioligand	Ki (nM)	Reference
CB1	L-CB1 cells (stably transfected)	[³ H]-CP 55,940	224	[3]
CB1	Rat Cerebellum Membranes	[³ H]-CP 55,940	203	[4]
CB2	CHO-CB2 cells (stably transfected)	[³ H]-CP 55,940	>10,000	[3]
CB2	Rat Spleen Membranes	[³ H]-CP 55,940	>10,000	[4]

Functional Activity

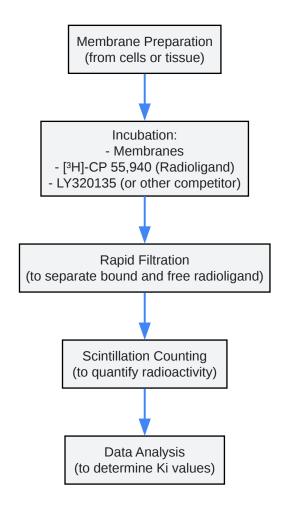
LY320135 acts as an antagonist and, at higher concentrations, an inverse agonist at the CB1 receptor. Its functional effects have been characterized in various in vitro assays.



Assay	Cell Line	Agonist	Measured Effect	IC50 (nM)	Reference
Adenylate Cyclase Inhibition	CHO-CB1 cells	Anandamide	Reversal of cAMP inhibition	734	N/A
N-type Calcium Channel Inhibition	N18 cells	WIN 55212-2	Reversal of Ica inhibition	55	[3]
Inwardly Rectifying Potassium Channel Activation	AtT-20-CB1 cells	WIN 55212-2	Blockade of Kir activation	~1000 (at 1μM)	[3]

Signaling Pathways

LY320135, as a CB1 receptor antagonist, modulates the signaling cascades typically initiated by the activation of this G-protein coupled receptor (GPCR). The primary signaling pathway involves the inhibition of adenylyl cyclase and the modulation of ion channels via the Gi/o protein.


Click to download full resolution via product page

CB1 Receptor Signaling Pathway and the Antagonistic Action of **LY320135**.

Experimental Protocols Radioligand Binding Assay

This protocol is a generalized procedure based on methodologies described for cannabinoid receptor binding assays.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 4-((6-Methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-yl)carbonyl)benzonitrile | C24H17NO4 | CID 5311257 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US5596106A Cannabinoid receptor antagonists Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. LY320135, a novel cannabinoid CB1 receptor antagonist, unmasks coupling of the CB1 receptor to stimulation of cAMP accumulation PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [LY320135 IUPAC name and CAS number 176977-56-3]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1675668#ly320135-iupac-name-and-cas-number-176977-56-3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com